DL-2-Methylbutyric Acid Methyl-d3 Ester
Description
Significance of Deuterium (B1214612) Labeling in Chemical and Biochemical Investigations
Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, serves as a powerful label in scientific studies. Its nucleus contains a proton and a neutron, making it about twice as heavy as the common hydrogen isotope, protium (B1232500) (¹H). youtube.com This mass difference is the key to its utility. While deuterium-labeled compounds are chemically very similar to their unlabeled counterparts and generally maintain their biochemical activity, the increased mass can be readily detected by advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org
This "heavy" label allows researchers to:
Trace Metabolic Pathways: By introducing a deuterated compound into a biological system, scientists can follow its absorption, distribution, metabolism, and excretion (ADME). clearsynth.comcernobioscience.comnih.gov This is crucial in drug discovery and development for understanding a drug's fate in the body. acs.org
Elucidate Reaction Mechanisms: In chemistry, tracking the position of deuterium atoms from reactants to products provides invaluable insight into the step-by-step processes of chemical reactions. youtube.comsynmr.in
Serve as Internal Standards: In quantitative analysis, deuterated compounds are widely used as internal standards for mass spectrometry. acs.orgnih.gov Since they behave almost identically to the analyte of interest during sample preparation and analysis but have a different mass, they allow for highly accurate quantification.
Enhance Drug Properties: The replacement of hydrogen with deuterium can sometimes alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect. researchgate.net This can be strategically used to improve a drug's metabolic stability, potentially leading to lower required doses. acs.orgacs.org
Contextualization of Branched-Chain Fatty Acid Methyl Esters in Scientific Inquiry
Fatty acids are fundamental building blocks of lipids and play vital roles in energy storage, cell membrane structure, and signaling. Branched-chain fatty acids, such as 2-methylbutyric acid, are a specific class characterized by a methyl group branching off the main carbon chain. wikipedia.org These compounds and their derivatives are found in various natural sources and are of interest in diverse fields, from flavor and fragrance chemistry to clinical research. wikipedia.orgthegoodscentscompany.commdpi.com
For analytical purposes, fatty acids are often converted into their corresponding fatty acid methyl esters (FAMEs). sandia.gov This process, known as esterification, increases the volatility and thermal stability of the compounds, making them much more suitable for analysis by gas chromatography (GC). sandia.govrestek.com GC analysis of FAMEs is a standard method for determining the fatty acid profile of a sample, which is crucial for food science, biofuel research, and diagnosing certain metabolic disorders. restek.commdpi.com
Rationale for Investigating DL-2-Methylbutyric Acid Methyl-d3 Ester in Contemporary Research
This compound combines the features of a branched-chain fatty acid derivative with the analytical advantages of deuterium labeling. The "DL" prefix indicates that the compound is a racemic mixture of both stereoisomers (D and L) of 2-methylbutyric acid. The "-d3" signifies that the three hydrogen atoms on the methyl group of the ester have been replaced with deuterium atoms. lgcstandards.com
The primary rationale for its use in research is as a stable isotope-labeled internal standard. When studying 2-methylbutyric acid or its non-deuterated methyl ester in complex biological samples (like plasma or tissue) or environmental matrices, quantifying the exact amount present can be challenging. nih.gov By adding a known quantity of this compound to the sample at the beginning of the analytical process, researchers can use it as a reference point. During mass spectrometry analysis, the deuterated standard will be separated from its unlabeled counterpart by a mass difference of 3 Daltons, allowing for precise and accurate quantification of the target analyte, correcting for any sample loss during preparation. nih.gov
Overview of Key Academic Research Domains for Deuterated Esters
Deuterated esters, including this compound, are pivotal in several key research areas:
Metabolomics: This field involves the comprehensive study of small molecules (metabolites) within a biological system. Deuterated standards are essential for accurately quantifying specific metabolites to understand disease states, metabolic pathways, and responses to therapies. cernobioscience.com Studies on short-chain fatty acids like 2-methylbutyric acid in gut microbiota and their impact on host health are a growing area where such standards are applied. mdpi.com
Pharmaceutical Development: During the development of new drugs, understanding their metabolism is a regulatory requirement. nih.gov Deuterated versions of drug candidates or their metabolites are synthesized to serve as standards in pharmacokinetic studies, which measure how a drug moves through the body over time. clearsynth.comacs.org
Food Science and Flavor Chemistry: The analysis of volatile and semi-volatile compounds, including esters that contribute to the flavor and aroma of foods, relies on accurate quantification. thegoodscentscompany.com Deuterated internal standards help ensure the reliability of these measurements, which are important for quality control and product development.
Environmental Analysis: Monitoring for pollutants and understanding their fate in the environment often requires the detection of trace amounts of specific chemicals. Stable isotope-labeled standards are used to improve the accuracy of these sensitive analytical methods.
Compound Data
Below are the chemical properties and identifiers for this compound.
| Property | Value | Source |
| Chemical Name | This compound | lgcstandards.com |
| Synonyms | methyl-d3 2-methylbutanoate | lgcstandards.com |
| Molecular Formula | C₆H₉D₃O₂ | scbt.com |
| Molecular Weight | 119.18 g/mol | scbt.com |
| CAS Number | 1082582-07-7 | lgcstandards.comscbt.com |
| Isotope Type | Deuterium | lgcstandards.com |
| InChI | InChI=1S/C6H12O2/c1-4-5(2)6(7)8-3/h5H,4H2,1-3H3/i3D3 | lgcstandards.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1082582-07-7 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
119.178 |
IUPAC Name |
trideuteriomethyl 2-methylbutanoate |
InChI |
InChI=1S/C6H12O2/c1-4-5(2)6(7)8-3/h5H,4H2,1-3H3/i3D3 |
InChI Key |
OCWLYWIFNDCWRZ-HPRDVNIFSA-N |
SMILES |
CCC(C)C(=O)OC |
Synonyms |
2-Methylbutyric Acid Methyl-d3 Ester; α-Methylbutyric Acid Methyl-d3 Ester; (±)-Methyl-d3 2-Methylbutanoate; (±)-Methyl-d3 α-Methylbutyrate; 2-Methylbutanoic Acid Methyl-d3 Ester; Methyl-d3 2-Methylbutanoate; Methyl-d3 2-Methylbutyrate; Methyl-d3 Ant |
Origin of Product |
United States |
Advanced Analytical Characterization Techniques and Methodological Development
High-Resolution Mass Spectrometry for Isotopic Profiling
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of isotopically labeled compounds like DL-2-Methylbutyric Acid Methyl-d3 Ester. It offers the precision required to confirm the incorporation of deuterium (B1214612) and to perform accurate quantitative measurements.
Application of GC-MS and LC-MS for Quantitative Analysis of Deuterated Esters
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the principal techniques for the quantitative analysis of volatile and semi-volatile compounds. The use of a deuterated internal standard, such as this compound, is a widely adopted strategy to enhance the accuracy and precision of quantification. clearsynth.com This approach, known as isotope dilution mass spectrometry, corrects for variations in sample preparation, injection volume, and ionization efficiency. clearsynth.comnih.gov
In a typical quantitative workflow, a known amount of this compound is added to a sample containing the non-deuterated analyte, methyl 2-methylbutyrate (B1264701). The two compounds co-elute chromatographically but are distinguished by the mass spectrometer due to their mass difference of 3 Daltons. chromatographyonline.com By comparing the integrated peak area of the analyte to that of the internal standard, a precise concentration can be determined. nih.gov This method is robust and can be applied to complex matrices where matrix effects might otherwise compromise quantification. nih.govresearchgate.net
Table 1: GC-MS Parameters for Analysis of Methyl 2-Methylbutyrate and its Deuterated Analog
| Parameter | Typical Value |
|---|---|
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column |
| Injection Mode | Split/Splitless |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Monitored Ions (Analyte) | m/z 116, 88, 57 |
| Monitored Ions (Standard) | m/z 119, 91, 57 |
Note: This table presents typical parameters and may be optimized for specific applications.
Fragmentation Pattern Analysis for Site-Specific Deuterium Localization
Electron Ionization (EI) mass spectrometry is particularly useful for elucidating the structure of organic molecules through analysis of their fragmentation patterns. For this compound, this analysis confirms that the deuterium atoms are located on the methyl ester group. The mass of any fragment containing the -COOCD₃ moiety will be shifted by +3 mass units compared to the corresponding fragment from the non-deuterated molecule.
The primary fragmentation pathways for short-chain esters like methyl 2-methylbutyrate include alpha-cleavage and McLafferty rearrangement. whitman.edumiamioh.edu
Alpha-cleavage: This involves the loss of the methoxy (B1213986) group (·OCH₃) or the deuterated methoxy group (·OCD₃). For the non-deuterated compound, loss of ·OCH₃ (31 Da) from the molecular ion (m/z 116) yields an acylium ion at m/z 85. For the deuterated analog, loss of ·OCD₃ (34 Da) from the molecular ion (m/z 119) results in the same acylium ion at m/z 85, as the deuterium is lost. Conversely, cleavage of the bond between the carbonyl carbon and the chiral center would lead to a fragment containing the ester group.
McLafferty Rearrangement: This is a characteristic fragmentation for esters with a sufficiently long alkyl chain. It involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. For methyl 2-methylbutyrate, this would result in a charged enol fragment. The presence of the deuterated methyl group does not directly participate in this rearrangement but would be retained in certain fragments.
A key fragment for confirming the location of the deuterium is the ion resulting from the loss of the ethyl group. In the non-deuterated compound, this would be at m/z 87. For the deuterated compound, this fragment would be observed at m/z 90. Another significant fragment is the methoxycarbonyl ion, [CH₃OC=O]⁺, which would appear at m/z 59 for the standard compound and at m/z 62 for the deuterated version.
Table 2: Predicted EI-MS Fragmentation of this compound and its Non-Deuterated Analog
| Fragment Ion | Structure | Predicted m/z (Methyl 2-methylbutyrate) | Predicted m/z (Methyl-d3 Ester) |
|---|---|---|---|
| Molecular Ion [M]⁺ | [C₆H₁₂O₂]⁺ | 116 | 119 |
| [M - ·OCH₃]⁺ | [C₅H₉O]⁺ | 85 | - |
| [M - ·OCD₃]⁺ | [C₅H₉O]⁺ | - | 85 |
| McLafferty Rearrangement | [C₄H₈O₂]⁺ | 88 | 91 |
| [M - C₂H₅]⁺ | [C₄H₇O₂]⁺ | 87 | 90 |
| [COOCH₃]⁺ | [C₂H₃O₂]⁺ | 59 | - |
| [COOCD₃]⁺ | [C₂D₃O₂]⁺ | - | 62 |
| [C₄H₉]⁺ | [C₄H₉]⁺ | 57 | 57 |
Note: The fragmentation pattern is predicted based on general principles of ester mass spectrometry.
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of molecules in solution. It provides information on the chemical environment, connectivity, and stereochemistry of atoms.
Utilizing Deuterium NMR for Methyl-d3 Ester Characterization
Deuterium (²H) NMR spectroscopy is a direct method to observe the presence and chemical environment of deuterium atoms in a molecule. whitman.edu For this compound, a ²H NMR spectrum would show a signal corresponding to the -OCD₃ group. The chemical shift in ²H NMR is nearly identical to that in ¹H NMR. auremn.org.br Therefore, the signal for the -OCD₃ group is expected to appear at approximately 3.6-3.7 ppm, similar to the -OCH₃ signal in the non-deuterated analog. cdnsciencepub.com In the ¹H NMR spectrum of the deuterated compound, the characteristic singlet for the methyl ester protons would be absent, providing clear evidence of successful deuteration. The presence of a residual CHD₂ signal might be observed as a small multiplet in the ¹H spectrum, and its integration can be used to assess isotopic purity.
Advanced NMR Techniques for Conformational and Stereochemical Studies
The stereochemistry of this compound can be investigated using advanced NMR techniques. Since the compound is a racemic mixture (DL-), it contains both the (R)- and (S)-enantiomers. While standard NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents or chiral solvating agents can induce diastereomeric environments, leading to separate signals for the enantiomers in the ¹H or ¹³C NMR spectra. mst.edufordham.edu
Conformational analysis of the flexible ethyl and methyl groups can be studied through techniques like Nuclear Overhauser Effect (NOE) spectroscopy. NOE experiments measure through-space interactions between protons, providing insights into their spatial proximity and thus the preferred conformations of the molecule. Theoretical calculations can complement experimental NMR data to determine the most stable conformers. auremn.org.brnih.gov The ¹H and ¹³C chemical shifts of the non-deuterated analog, methyl 2-methylbutyrate, serve as a basis for these studies.
Table 3: ¹H and ¹³C NMR Data for Methyl 2-methylbutyrate (Non-deuterated analog)
| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
|---|---|---|---|---|
| ~3.67 | s | - | -OCH₃ | |
| ~2.40 | p | ~6.9 | H-2 | |
| ~1.60 | m | ~7.4 | -CH₂- | |
| ~1.15 | d | ~6.9 | 2-CH₃ | |
| ~0.90 | t | ~7.4 | -CH₂CH₃ | |
| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment | ||
| ~177.1 | C=O | |||
| ~51.4 | -OCH₃ | |||
| ~41.2 | C-2 | |||
| ~26.9 | -CH₂- | |||
| ~16.7 | 2-CH₃ | |||
| ~11.6 | -CH₂C H₃ |
Source: Data is based on typical values found in spectral databases for methyl 2-methylbutyrate and may vary slightly based on experimental conditions. cdnsciencepub.com
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide a "molecular fingerprint" based on the vibrational modes of a molecule's chemical bonds. youtube.com Isotopic substitution significantly impacts the vibrational spectrum, making it a powerful tool for confirming deuteration. libretexts.org
The most notable effect of substituting hydrogen with deuterium is the shift of vibrational frequencies involving that atom to lower wavenumbers, due to the increased mass of deuterium. youtube.com For this compound, the C-D stretching vibrations of the methyl-d3 group are expected to appear in the range of 2000-2250 cm⁻¹, a region that is typically free of other fundamental vibrations in organic molecules. researchgate.net This is in contrast to the C-H stretching vibrations of a standard methyl group, which occur around 2850-3000 cm⁻¹. researchgate.net Similarly, the C-D bending modes will be shifted to lower frequencies compared to their C-H counterparts. Studies on other deuterated esters, such as methyl acetate-d3, have confirmed these characteristic shifts. cdnsciencepub.comglobalauthorid.com The strong carbonyl (C=O) stretch, a prominent feature in the IR spectrum of esters, is also slightly sensitive to deuteration of the methyl ester group, often shifting to a slightly lower frequency. cdnsciencepub.com
Table 4: Key Predicted IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |
|---|---|---|---|
| C-H Stretch (Alkyl) | 2880-2970 | Medium-Strong | From the ethyl and 2-methyl groups. |
| C-D Stretch (-OCD₃) | 2000-2250 | Medium | Diagnostic for deuteration of the methyl ester. |
| C=O Stretch (Ester) | ~1735 | Strong | May be slightly lower than the non-deuterated analog (~1740 cm⁻¹). |
| C-O Stretch (Ester) | 1150-1250 | Strong | |
| C-D Bending | ~1000-1100 | Medium | Shifted from higher frequency C-H bending modes. |
Note: Predicted frequencies are based on general values for functional groups and the known effects of deuteration. libretexts.orgresearchgate.netcdnsciencepub.com
Chromatographic Methods for Enantiomeric Separation and Purity Assessment
As this compound is a chiral compound, existing as a racemic mixture of (R)- and (S)-enantiomers, chromatographic techniques are essential for both assessing the enantiomeric purity and for the potential preparative separation of the individual enantiomers.
Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC) are the premier methods for the enantiomeric separation of volatile and non-volatile chiral compounds, respectively.
Chiral Gas Chromatography (GC): For a relatively volatile compound like a methyl ester, chiral GC is a highly effective technique. The separation is typically achieved using a chiral stationary phase (CSP). Cyclodextrin-based CSPs, such as those derivatized with alkyl or acyl groups, are commonly used for the separation of chiral esters. researchgate.net For instance, the enantiomers of 2-methylbutanoic acid have been successfully separated using chiral GC. researchgate.net The principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. The resulting chromatogram would show two distinct peaks corresponding to the (R)- and (S)-enantiomers of the deuterated ester.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC offers a versatile alternative, particularly if the compound exhibits poor volatility or thermal instability, although this is less of a concern for the target molecule. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely employed for the separation of a broad range of chiral compounds, including esters. sielc.com The separation mechanism is also based on differential interactions between the enantiomers and the chiral stationary phase, leading to different elution times. Reverse-phase HPLC methods have been developed for the analysis of methyl 2-methylbutyrate, the non-deuterated analog, which could be adapted for the deuterated compound. nih.gov
An alternative to using a chiral stationary phase is the use of a chiral derivatizing agent (CDA). This indirect approach involves reacting the racemic analyte with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated on a standard, achiral chromatographic column. sigmaaldrich.com
For a carboxylic acid like 2-methylbutyric acid, a variety of CDAs are available. cchmc.org These often include chiral amines, alcohols, or other reactive species that can form amides or esters with the carboxylic acid. For the analysis of the ester form, one could first hydrolyze the ester to the corresponding carboxylic acid and then proceed with derivatization.
Several types of derivatizing agents have been developed to enhance detectability and separation:
Reagents for GC analysis: These often introduce a bulky or polar group to improve chromatographic behavior and separation. For carboxylic acids, esterification with a chiral alcohol or amidation with a chiral amine are common strategies. cdnsciencepub.com Reagents like pentafluorobenzyl bromide (PFBBr) can be used to form esters that are highly sensitive to electron capture detection (ECD). amanote.com
Reagents for HPLC analysis: For HPLC, derivatization is often employed to introduce a chromophore or fluorophore into the molecule, enhancing UV or fluorescence detection. cdnsciencepub.com Reagents such as (S)-anabasine have been shown to be effective for the derivatization of chiral carboxylic acids, significantly increasing their detectability in LC-MS/MS analysis. nist.govsigmaaldrich.com
The development of a suitable derivatization method for this compound would involve selecting a CDA that reacts quantitatively with the analyte without causing racemization, and results in diastereomers with sufficient resolution on an achiral column.
| Derivatization Reagent Type | Target Functional Group | Chromatographic Method | Purpose |
| Chiral Alcohols/Amines | Carboxylic Acid (after hydrolysis) | GC, HPLC | Formation of diastereomeric esters/amides |
| Pentafluorobenzyl Bromide (PFBBr) | Carboxylic Acid (after hydrolysis) | GC-ECD | Enhanced sensitivity |
| (S)-Anabasine | Carboxylic Acid (after hydrolysis) | LC-MS/MS | Enhanced detectability and enantioseparation nist.gov |
| (S)-2-Hydroxybutyric acid | Carboxylic Acid (after hydrolysis) | HPLC | Chiral derivatization |
Applications in Mechanistic Chemical and Biological Research
Metabolic Pathway Elucidation in Model Systems (Excluding Human Clinical Data)
Stable isotope tracers are essential tools in metabolomics for mapping metabolic pathways and quantifying the flow of metabolites, known as flux analysis. nih.govresearchgate.net DL-2-Methylbutyric Acid Methyl-d3 Ester, after cellular uptake and hydrolysis to 2-methylbutyric acid-d3, can be used to trace the metabolism of branched-chain fatty acids in various model systems.
Once introduced into a biological system, such as cell cultures or animal models, isotopically labeled fatty acids are incorporated into complex lipids like triglycerides and phospholipids. core.ac.uk By administering this compound, researchers can trace the metabolic fate of the 2-methylbutyryl moiety. After hydrolysis releases the deuterated 2-methylbutyric acid, it can be activated to its CoA ester and enter various metabolic pathways.
Using LC-MS or GC-MS, scientists can track the appearance of the deuterium (B1214612) label in downstream metabolites over time. youtube.com For example, the incorporation of the d3-labeled branched-chain fatty acid into the lipidome of cultured cells can be quantified, providing insights into the dynamics of lipid synthesis and turnover. nih.gov In animal models, this tracing can reveal the tissue-specific distribution and metabolism of absorbed branched-chain fatty acids. nih.gov
2-Methylbutyric acid is a short-chain fatty acid (SCFA) derived from the microbial fermentation of proteins in the gut or from the metabolism of the amino acid isoleucine. nih.gov It plays a role in energy metabolism and can influence various physiological processes. njchm.com
By using the d3-labeled version, its specific contributions to metabolic pools can be distinguished from the endogenous, unlabeled compound. This allows for precise tracking of its conversion to other molecules. For example, the catabolism of 2-methylbutyryl-CoA generates acetyl-CoA and propionyl-CoA, which can then enter the TCA cycle. Tracing the d3 label into intermediates of the TCA cycle or into glucose via gluconeogenesis (from propionyl-CoA) can illuminate the metabolic flux through these central pathways.
Metabolic flux analysis aims to determine the absolute rates of metabolic reactions. nih.govresearchgate.net By introducing this compound at a known concentration to an in vitro system (e.g., cultured hepatocytes) or an ex vivo system (e.g., perfused organ), and measuring the rate of appearance of labeled downstream metabolites, it is possible to calculate the flux through specific pathways.
For example, cells can be incubated with the deuterated ester, and the isotopic enrichment in key metabolites can be measured at various time points. This data, when integrated into a metabolic network model, allows for the calculation of fluxes, such as the rate of branched-chain fatty acid oxidation or its incorporation into newly synthesized lipids. nih.govyoutube.com This quantitative approach provides a dynamic view of metabolism that is not achievable with simple concentration measurements.
Table 3: Hypothetical Flux Analysis in Cultured Hepatocytes using this compound
| Measured Parameter | Sample Data (nmol/mg protein/hr) | Metabolic Flux Calculated |
| Rate of d3-Acetyl-CoA formation | 5.2 ± 0.6 | Flux of 2-Methylbutyric Acid into the TCA cycle |
| Rate of d3-labeled Triglyceride synthesis | 1.8 ± 0.3 | Flux of 2-Methylbutyric Acid into lipid storage |
| Rate of d3-Propionyl-CoA conversion to Succinyl-CoA | 3.1 ± 0.4 | Anaplerotic flux into the TCA cycle |
Studies on Enzyme Substrate Specificity and Catalytic Mechanisms
The use of isotopically labeled substrates like this compound offers a sophisticated approach to understanding the intricacies of enzyme function, particularly for hydrolases such as esterases and lipases.
Probing Esterase and Lipase (B570770) Activity with Deuterated Substrates
The substitution of hydrogen with deuterium can influence the rate of enzyme-catalyzed reactions, an observation known as the kinetic isotope effect (KIE). While direct studies involving this compound are not extensively documented in publicly available literature, the principles of using deuterated substrates to probe enzyme mechanisms are well-established. For instance, solvent deuterium isotope effects have been measured for the lipoprotein lipase (LpL) catalyzed hydrolysis of water-soluble esters like p-nitrophenyl acetate (B1210297) (PNPA) and p-nitrophenyl butyrate (B1204436) (PNPB), with observed KIEs in the range of 1.5-2.2. nih.govacs.org These effects on chemical catalysis, independent of substrate concentration and temperature, suggest the involvement of proton transfer in the rate-determining step of the catalytic mechanism, a hallmark of serine hydrolases. nih.gov
By using a substrate like this compound, researchers could investigate whether the cleavage of the ester bond by a specific esterase or lipase involves a rate-limiting step that is sensitive to the isotopic substitution in the methyl ester group. A significant KIE would provide evidence for the specific bond vibrations involving this group being crucial to the transition state of the reaction. This approach allows for a detailed dissection of the catalytic cycle, helping to differentiate between various proposed mechanisms. nih.gov The study of such deuterated esters contributes to a fundamental understanding of enzyme-substrate interactions at the active site.
Elucidating Stereochemical Preferences in Biochemical Transformations
DL-2-Methylbutyric Acid is a chiral molecule, existing as (R)- and (S)-enantiomers. The enzymatic resolution of racemic mixtures of 2-methylbutyric acid is a clear demonstration of the high degree of stereoselectivity exhibited by many enzymes, particularly lipases. nih.govresearchgate.net Lipases from various microbial sources have been shown to preferentially catalyze the esterification or hydrolysis of one enantiomer over the other. nih.gov For example, immobilized Candida antarctica lipase B has been used for the enantioselective esterification of (R,S)-2-methylbutyric acid to produce (R)-pentyl 2-methylbutyrate (B1264701) with high enantiomeric excess. nih.gov Conversely, lipases from Candida rugosa and Rhizopus oryzae have shown a preference for the (S)-enantiomer. nih.gov
The use of this compound in such enzymatic resolution studies would provide a powerful analytical tool. The deuterium label allows for the precise tracking and quantification of the fate of each enantiomer in a racemic mixture during the course of the reaction using mass spectrometry. This enables a more accurate determination of enantiomeric excess and the enantioselectivity (E-value) of the enzyme. Such studies are crucial for understanding the structural basis of enzyme stereoselectivity and for the development of biocatalysts for the synthesis of enantiomerically pure compounds, which are of significant importance in the pharmaceutical and flavor industries. nih.govnih.gov
Development of Internal Standards for Quantitative Metabolomics and Chemical Analysis
In the fields of metabolomics and analytical chemistry, accurate and precise quantification of analytes in complex biological matrices is a significant challenge. Stable isotope-labeled compounds, such as this compound, are considered the gold standard for use as internal standards in mass spectrometry-based quantification.
Application as Stable Isotope-Labeled Reference Materials in Mass Spectrometry
This compound serves as an ideal internal standard for the quantification of its non-deuterated counterpart and other related short-chain fatty acid esters. nih.govresearchgate.net In gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods, the deuterated standard is added to a sample at a known concentration before sample preparation and analysis. nih.govacs.org Since the deuterated and non-deuterated compounds have nearly identical chemical and physical properties, they co-elute during chromatography and experience similar ionization efficiencies in the mass spectrometer's ion source. nih.gov However, they are readily distinguishable by their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the analyte to that of the internal standard, accurate quantification can be achieved.
The following table illustrates the typical performance of a GC-MS method for the quantification of short-chain fatty acids using deuterated internal standards, demonstrating excellent linearity.
| Analyte | Linearity Range (µM) | Correlation Coefficient (R²) | Reference |
|---|---|---|---|
| Acetic Acid | 10 - 1000 | > 0.99 | nih.gov |
| Propionic Acid | 5 - 500 | > 0.99 | nih.gov |
| Butyric Acid | 2.5 - 250 | > 0.99 | nih.gov |
| 2-Methylbutyric Acid | 1 - 100 | > 0.99 | nih.gov |
Correction for Matrix Effects and Analytical Variability in Complex Samples
A major challenge in quantitative analysis of biological samples (e.g., plasma, feces, tissue extracts) is the "matrix effect," where co-eluting endogenous compounds can suppress or enhance the ionization of the analyte, leading to inaccurate results. Stable isotope-labeled internal standards are highly effective at correcting for these matrix effects. nih.gov Because the internal standard and the analyte behave almost identically during sample extraction, chromatography, and ionization, any signal suppression or enhancement will affect both compounds to a similar extent. lipidmaps.org Therefore, the ratio of their signals remains constant, allowing for reliable quantification even in the presence of significant matrix effects.
The use of deuterated standards also corrects for variability in sample preparation, such as incomplete extraction recovery. The table below shows typical recovery rates for short-chain fatty acids from different biological matrices using deuterated internal standards.
| Matrix | Deuterated Internal Standard | Recovery Rate (%) | Reference |
|---|---|---|---|
| Plasma | d7-Butyric Acid | 90 | nih.gov |
| Feces | d7-Butyric Acid | 95 | nih.gov |
| Liver | d7-Butyric Acid | ~60 | nih.gov |
| Adipose Tissue | d7-Butyric Acid | ~85 | nih.gov |
This demonstrates that while recovery can vary between different sample types, the use of a co-extracted deuterated internal standard ensures that this variability does not compromise the accuracy of the final quantitative result.
Environmental Fate and Degradation Pathway Studies
Abiotic Degradation Processes
In addition to biotic pathways, chemical compounds in the environment are subject to abiotic degradation processes, which are non-biological in nature. For DL-2-Methylbutyric Acid Methyl-d3 Ester, the most relevant abiotic processes are photochemical degradation and hydrolysis in aqueous environments.
Photochemical degradation involves the breakdown of a molecule by light, particularly ultraviolet (UV) radiation from the sun. nih.gov This can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, which is mediated by other light-absorbing substances in the environment, such as dissolved organic matter (DOM). acs.orgusgs.gov
For esters, photochemical degradation can lead to the cleavage of the ester bond or reactions involving the alkyl chains. frontiersin.org The rate and products of photodegradation are highly dependent on environmental conditions such as pH, the presence of photosensitizers, and the intensity of light. nih.gov While specific data on the photochemical degradation of this compound is limited, studies on similar esters suggest that it would be susceptible to this degradation pathway, particularly in sunlit surface waters. acs.org The deuteration in the methyl ester group is not expected to significantly alter the primary photochemical reaction pathways, though it can have a minor effect on reaction rates, known as a kinetic isotope effect. scielo.org.mx
Hydrolysis is a chemical reaction with water that can cleave the ester bond, and it can be catalyzed by acids or bases. libretexts.orgchemguide.co.uklibretexts.org The stability of an ester to hydrolysis is influenced by its chemical structure. aston-chemicals.com
The branched nature of the 2-methylbutyric acid portion of the molecule is expected to increase its hydrolytic stability compared to a linear ester. aston-chemicals.comcosmeticsandtoiletries.com The methyl group near the ester linkage provides steric hindrance, which can physically block the approach of water molecules to the reaction site, thus slowing the rate of hydrolysis. nih.govlubesngreases.comresearchgate.net
The hydrolysis of this compound in an aqueous environment would yield DL-2-Methylbutyric Acid and Methanol-d3. The rate of this reaction would be dependent on the pH and temperature of the water. Under neutral conditions, the reaction is generally slow, but it is accelerated in both acidic and alkaline conditions. chemguide.co.uk
Table 1: Predicted Degradation Products of this compound
| Degradation Process | Initial Products |
|---|---|
| Microbial Hydrolysis | DL-2-Methylbutyric Acid, Methanol-d3 |
| Photochemical Degradation | DL-2-Methylbutyric Acid, Methanol-d3, and other smaller molecules |
Computational and Theoretical Investigations
Molecular Modeling of DL-2-Methylbutyric Acid Methyl-d3 Ester Structure and Conformation
Molecular modeling is a critical tool for determining the three-dimensional structure and conformational preferences of molecules. For this compound, these models provide foundational knowledge about its shape and the spatial arrangement of its atoms.
The ester group (–COO–) is known to be preferentially planar, which reduces the number of possible conformations. modgraph.co.uk The primary rotational flexibility in the molecule arises from the single bonds, specifically the C(O)–O bond and the bonds within the ethyl and methyl groups attached to the chiral center. The most significant conformational isomerism is associated with rotation around the C(O)–O bond, leading to cis and trans (or Z and E) conformers. For most simple esters, the cis conformation, where the alkyl group of the acid and the alkyl group of the ester are on the same side of the C–O bond, is sterically favored and more stable. modgraph.co.uk
Computational methods, such as Density Functional Theory (DFT), are employed to calculate the potential energy of different conformers. nih.gov By optimizing the geometry of the molecule, these calculations can identify the lowest energy (most stable) conformations. For this compound, the presence of a chiral center at the second carbon (C2) adds another layer of complexity to the conformational landscape, which computational models can effectively explore.
Quantum Chemical Calculations of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)
Quantum chemical calculations are instrumental in predicting spectroscopic data, which is essential for the experimental characterization of molecules. These calculations can forecast properties like vibrational frequencies (observed in Infrared spectroscopy) and nuclear magnetic resonance (NMR) chemical shifts.
Vibrational Frequencies
The substitution of three hydrogen atoms with deuterium (B1214612) in the methyl ester group has a predictable effect on the vibrational spectrum. The heavier mass of deuterium causes the C–D bonds to vibrate at lower frequencies compared to C–H bonds. faccts.de This isotopic labeling is particularly useful for assigning specific peaks in an IR spectrum.
Based on studies of similar deuterated esters like methyl acetate (B1210297), the following characteristics are expected in the IR spectrum of this compound:
C–D Stretching: Appearance of new bands in the 2000–2300 cm⁻¹ region, which are characteristic of the C–D stretching vibrations of the trideuteromethyl (–CD₃) group. rsc.org
C=O Stretching: A slight shift to a lower frequency (downshift) of the carbonyl (C=O) stretching band, which typically appears around 1735–1750 cm⁻¹ for aliphatic esters. modgraph.co.ukorgchemboulder.com This shift is a result of the mass effect of the deuterated group. modgraph.co.uk
C–H Stretching: The standard C–H stretching vibrations from the butanoyl portion of the molecule would remain in the 2850–3000 cm⁻¹ range.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Frequency for this compound (cm⁻¹) | Comment |
|---|---|---|---|
| C–H Stretch (Alkyl) | 2850–3000 | ~2850–3000 | From the 2-methylbutanoyl group. |
| C–D Stretch (Ester) | 2000-2300 | ~2050–2250 | Characteristic of the –OCD₃ group. rsc.org |
| C=O Stretch (Ester) | 1735–1750 | ~1730–1745 | Slightly shifted to a lower frequency due to deuteration. modgraph.co.uk |
| C–O Stretch (Ester) | 1000–1300 | ~1000–1300 | This band may shift slightly upon deuteration. modgraph.co.uk |
NMR Chemical Shifts
NMR spectroscopy is highly sensitive to the local electronic environment of atomic nuclei. Isotopic substitution with deuterium significantly alters the NMR spectrum.
¹H NMR: In the proton NMR spectrum, the most notable feature would be the absence of a signal for the methyl ester protons, which would typically appear around 3.7-4.1 ppm. orgchemboulder.comoregonstate.edu This is because deuterium is not detected in ¹H NMR. The other proton signals corresponding to the 2-methylbutanoyl group would remain.
¹³C NMR: In the carbon-13 NMR spectrum, the carbon of the deuterated methyl group (–CD₃) will show a characteristic multiplet pattern due to C–D coupling and will be shifted slightly upfield compared to a non-deuterated methyl group. The adjacent carbonyl carbon may also experience a small upfield isotope shift.
Quantum chemical methods like the Gauge-Invariant Atomic Orbital (GIAO) approach, often used with DFT, can accurately predict these chemical shifts. modgraph.co.ukmdpi.com
| Nucleus | Position | Expected Chemical Shift (ppm) | Comment |
|---|---|---|---|
| ¹H | –O–CD₃ | Signal Absent | Deuterium is not observed in ¹H NMR. |
| ¹H | –CH(CH₃)– | ~2.2–2.6 | Proton at the chiral center. |
| ¹H | –CH₂– | ~1.4–1.7 | Methylene (B1212753) protons. |
| ¹H | –CH(CH₃)– | ~1.1–1.3 | Methyl group on the chiral center. |
| ¹H | –CH₂CH₃ | ~0.9–1.0 | Terminal methyl group. |
| ¹³C | C=O | ~175–178 | Carbonyl carbon, may show slight isotope shift. |
| ¹³C | –O–CD₃ | ~51–52 | Signal will be a multiplet and shifted slightly upfield. |
| ¹³C | –CH(CH₃)– | ~40–42 | Chiral carbon. |
| ¹³C | –CH₂– | ~25–27 | Methylene carbon. |
| ¹³C | –CH(CH₃)– | ~16–18 | Methyl carbon on the chiral center. |
| ¹³C | –CH₂CH₃ | ~11–12 | Terminal methyl carbon. |
Computational Simulation of Reaction Mechanisms and Isotope Effects
Computational simulations are invaluable for studying reaction mechanisms, allowing researchers to map out the energy profiles of chemical reactions, including the structures of transition states. rsc.org For this compound, a key area of investigation is the kinetic isotope effect (KIE).
A KIE is a change in the reaction rate that occurs when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org The C–D bond is stronger than the C–H bond due to its lower zero-point vibrational energy. faccts.de Consequently, reactions that involve the breaking of a C–D bond in the rate-determining step will be slower than the corresponding reaction with a C–H bond. This is known as a primary KIE and is typically expressed as the ratio of the rate constants (kH/kD), which is greater than 1. faccts.deprinceton.edu
Computational models can predict the magnitude of the KIE by calculating the free energy barriers for both the deuterated and non-deuterated reactants. faccts.de For example, in a reaction like the hydrolysis of the ester, if a C–D bond on the methyl group were to be broken during the rate-limiting step, a significant primary KIE would be expected. If the deuterated group is not directly involved in bond-breaking but is located near the reaction center, a smaller secondary KIE might be observed. wikipedia.org These theoretical predictions are crucial for elucidating reaction mechanisms. escholarship.org
| Type of KIE | Description | Expected kH/kD Value | Relevance to this compound |
|---|---|---|---|
| Primary KIE | The isotopically substituted bond is broken or formed in the rate-determining step. | > 1 (typically 2-7 for C-H/C-D) | Would be observed in reactions where a C-D bond of the methyl ester group is cleaved in the slowest step. |
| Secondary KIE | The isotopically substituted atom is not directly involved in bond breaking/formation but is near the reaction site. | ≠ 1 (can be >1 or <1, but closer to 1) | Could be observed in reactions like ester hydrolysis where the –OCD₃ group is the leaving group, but no C-D bond is broken. |
| No KIE | The isotopic substitution is remote from the reaction center and has no effect on the reaction rate. | ≈ 1 | Expected for reactions occurring exclusively on the 2-methylbutanoyl portion of the molecule. |
Molecular Dynamics Simulations of Intermolecular Interactions and Solvation Effects
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of intermolecular interactions and how a solute molecule like this compound behaves in a solvent. bris.ac.uk
The primary intermolecular forces for this ester are:
Dipole-Dipole Interactions: The polar carbonyl group (C=O) creates a significant molecular dipole, leading to attractive interactions with other polar molecules.
Van der Waals Forces: These are present between all molecules and are the primary mode of interaction in non-polar solvents.
MD simulations of the ester in a solvent, such as water or an organic solvent like dichloromethane, can reveal details about the solvation shell—the arrangement of solvent molecules around the solute. nih.govwikipedia.org Studies on similar methyl esters in aqueous solutions show that while the ester's oxygen atoms can act as hydrogen bond acceptors, the molecule cannot act as a hydrogen bond donor, which limits its miscibility with water. rsc.org
| Interaction Type | Description | How MD Simulations Provide Insight |
|---|---|---|
| Dipole-Dipole | Attraction between the partial positive and partial negative charges on polar molecules. The ester carbonyl (C=O) is a strong dipole. | Simulations can calculate the average orientation and distance between interacting dipoles in the liquid state. |
| Van der Waals (Dispersion) | Weak, short-range attractions arising from temporary fluctuations in electron density. | MD calculates these forces to model the molecule's interaction with non-polar solvents and the non-polar parts of other molecules. |
| Solvation Effects | The overall effect of the solvent on the solute's conformation and energy. | MD simulates the formation of solvation shells, calculates the free energy of solvation, and shows how the solute affects the local solvent structure. |
| Hydrogen Bonding (Acceptor) | The carbonyl and ether oxygens can accept hydrogen bonds from protic solvents like water. | The number, lifetime, and geometry of hydrogen bonds between the ester and solvent molecules can be tracked over time. rsc.org |
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Routes for Stereospecific Deuteration
The synthesis of stereospecifically deuterated compounds is a significant challenge in organic chemistry. acs.org Future research will likely focus on developing more efficient and highly selective methods for the synthesis of molecules like DL-2-Methylbutyric Acid Methyl-d3 Ester. Key areas of exploration include:
Biocatalysis: The use of enzymes, such as α-oxoamine synthases, offers a promising green and highly selective approach for the stereospecific deuteration of α-amino acids and their corresponding esters. ornl.gov Researchers are investigating enzymes that can utilize D₂O as the deuterium (B1214612) source, which is both inexpensive and safe. ornl.gov The specificity of enzymes, however, can limit the range of applicable substrates, a challenge that future research aims to overcome. researchgate.net
Metal-Catalyzed Hydrogen Isotope Exchange (HIE): Transition metal catalysts, including those based on copper and ruthenium, have shown potential in facilitating H/D exchange reactions. acs.orgazimuth-corp.com These methods can offer high levels of deuterium incorporation under mild conditions. azimuth-corp.com A significant area of development will be the design of chiral catalysts that can achieve high enantioselectivity in the deuteration of prochiral esters.
Organocatalysis: Organocatalytic methods, which use small organic molecules as catalysts, present an alternative to metal-based and enzymatic approaches. researchgate.net Research in this area is focused on developing catalysts that can activate the substrate and facilitate stereoselective deuteration, often through the formation of transient chiral intermediates. researchgate.net
A summary of potential synthetic strategies is presented below:
| Synthetic Strategy | Advantages | Challenges |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. ornl.gov | Substrate specificity of enzymes can be limiting. researchgate.net |
| Metal-Catalyzed HIE | High deuterium incorporation, applicable to a range of substrates. acs.orgazimuth-corp.com | Potential for metal contamination, cost of precious metal catalysts. |
| Organocatalysis | Metal-free, often milder conditions than traditional methods. researchgate.net | Catalyst loading and efficiency can be a concern. |
Advancements in in situ and Real-Time Monitoring of Reactions with Deuterated Tracers
The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing conditions, and ensuring product quality. Future advancements in this area will greatly benefit the synthesis and application of deuterated compounds like this compound.
Operando spectroscopy , which combines spectroscopic characterization with simultaneous measurement of catalytic activity, is a powerful tool for studying reactions under actual operating conditions. neulandlabs.comeuropa.eu Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are particularly well-suited for monitoring deuteration reactions.
In situ NMR Spectroscopy: NMR can provide detailed structural information and quantitative data on the progress of a reaction. nist.govresearchgate.net Time-resolved ²H NMR spectroscopy, for instance, can be used to monitor the incorporation of deuterium and gain kinetic information. nih.gov The development of benchtop NMR spectrometers with integrated photo-illumination capabilities is also opening up new possibilities for monitoring light-activated reactions in real-time. resolvemass.ca
In situ Mass Spectrometry: MS offers high sensitivity and the ability to analyze complex mixtures, making it ideal for tracking the formation of deuterated products and intermediates. researchgate.net Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) allow for online monitoring without the need for sample pretreatment. researchgate.net
These advanced monitoring techniques will enable researchers to gain unprecedented insights into the mechanisms of stereoselective deuteration, leading to the development of more efficient and robust synthetic protocols.
Integration of Multi-Omics Approaches with Isotopic Labeling in Systems Biology
The field of systems biology aims to understand the complex interactions within biological systems. Isotopic labeling, particularly with stable isotopes like deuterium, is a cornerstone of this research, enabling the tracing of metabolic pathways and the quantification of molecular fluxes. acs.orgisowater.com this compound and similar deuterated compounds are valuable tools in these multi-omics studies.
Metabolomics and Fluxomics: Stable isotope labeling is fundamental to metabolic flux analysis (MFA), which quantifies the rates of metabolic reactions. acs.orgnist.gov By introducing a deuterated substrate into a biological system, researchers can track the incorporation of deuterium into various metabolites using MS and NMR, providing a dynamic picture of metabolic network activity. ornl.govgoogle.com This approach is crucial for understanding cellular metabolism in both health and disease. nist.gov
Lipidomics: Deuterated fatty acids and their esters are instrumental in lipidomics for tracing the metabolism of lipids. azimuth-corp.com For example, they can be used to study the enzymatic oxygenation of polyunsaturated fatty acids and to identify the enzymes responsible for phospholipid remodeling. azimuth-corp.comdtic.mil
Proteomics: While less direct, deuterated compounds can also be integrated into proteomics studies. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique for quantitative proteomics, and while it typically uses ¹³C or ¹⁵N labeled amino acids, the principles of metabolic labeling are the same. nih.gov The integration of metabolomic data from deuterated tracers with proteomic data can provide a more complete picture of cellular regulation. koreaherald.com
The integration of these "omics" technologies with stable isotope labeling provides a systems-level view of cellular function and is a rapidly growing area of research.
Expansion of Deuterated Ester Applications in Materials Science and Polymer Chemistry (Academic)
The unique properties of deuterated compounds are increasingly being exploited in materials science and polymer chemistry. acs.org The substitution of hydrogen with deuterium can significantly alter the physical and chemical properties of materials, leading to novel applications. google.com
Neutron Scattering: Deuterated polymers are essential for neutron scattering techniques. acs.org The significant difference in the neutron scattering lengths of hydrogen and deuterium provides a powerful contrast method for studying the structure and dynamics of polymers at the molecular level. acs.orgeuropa.eu Deuterated esters can serve as monomers or additives in these studies.
Enhanced Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to increased thermal and oxidative stability in deuterated materials. google.comkoreaherald.com This "kinetic isotope effect" can be harnessed to create more durable polymers and other materials for demanding applications. koreaherald.com
Optoelectronics: Deuteration has been shown to enhance the performance of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The modified vibrational frequencies of C-D bonds can reduce non-radiative decay pathways, leading to improved efficiency and longevity. Deuterated esters could potentially be incorporated into the organic layers of these devices.
The synthesis of novel deuterated monomers, including esters, is a key area of research to enable the development of these advanced materials. ornl.gov
| Application Area | Benefit of Deuteration | Potential Role of Deuterated Esters |
| Neutron Scattering | Provides contrast for studying polymer structure and dynamics. acs.orgeuropa.eu | As monomers or components of polymer blends. |
| Enhanced Material Stability | Stronger C-D bond leads to increased thermal and oxidative resistance. google.comkoreaherald.com | As building blocks for more durable polymers. |
| Optoelectronics | Reduces non-radiative decay, improving device efficiency and lifetime. | As components of the organic layers in devices like OLEDs. |
Development of High-Throughput Screening Methods for Deuterated Compound Libraries
As the interest in deuterated compounds for applications in medicine, materials science, and other fields grows, there is an increasing need for efficient methods to screen large libraries of these compounds. The development of high-throughput screening (HTS) techniques tailored for deuterated molecules is a critical area of future research.
While direct HTS methods specifically for deuterated compound libraries are still emerging, existing HTS platforms can be adapted. Key considerations include:
Mass Spectrometry-Based Screening: The mass difference imparted by deuterium makes mass spectrometry an ideal detection method for HTS. Techniques like RapidFire-MS can analyze thousands of samples per day, making it suitable for screening large compound libraries for their effects on biological targets.
Cell-Based Assays: Many HTS campaigns utilize cell-based assays to measure a biological response. Deuterated compounds can be readily screened in these assays, with the understanding that the kinetic isotope effect may influence their activity compared to their non-deuterated counterparts.
Affinity-Based Screening: Techniques such as affinity selection-mass spectrometry can be used to identify compounds that bind to a specific target from a complex mixture. This approach is well-suited for screening libraries of deuterated molecules.
The development of dedicated HTS workflows for deuterated compound libraries will accelerate the discovery of new drugs and materials with improved properties.
Q & A
Q. What safety protocols and storage conditions are critical for handling DL-2-Methylbutyric Acid Methyl-d3 Ester in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear EN166-certified safety goggles with side shields, NIOSH-approved respirators (e.g., N100 or P3 filters) for airborne particles, and chemically resistant gloves (e.g., nitrile). Remove gloves using proper technique to avoid contamination .
- Storage : Store in tightly sealed containers at room temperature to prevent degradation or isotopic exchange. Avoid exposure to moisture or incompatible substances (e.g., strong oxidizers) .
- Engineering Controls : Use fume hoods for synthesis or handling to minimize inhalation risks.
Q. Which analytical methods are recommended to confirm the purity and deuteration level of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify deuterium incorporation. Absence of proton signals at specific positions (e.g., methyl groups) confirms deuteration .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Use polar capillary columns (e.g., DB-WAX) to separate impurities. Compare retention times and fragmentation patterns against non-deuterated analogs .
- Isotopic Purity Validation : Employ high-resolution mass spectrometry (HRMS) to confirm molecular ion clusters (e.g., [M+D₃]⁺) and quantify isotopic enrichment (>98% as per industry standards) .
Advanced Research Questions
Q. How do deuterium kinetic isotope effects (KIEs) influence the reactivity of this compound in catalytic esterification or hydrolysis reactions?
- Methodological Answer :
- Experimental Design : Compare reaction rates () between deuterated and non-deuterated esters under identical conditions (temperature, catalyst loading). For example, acid-catalyzed hydrolysis may exhibit due to slower cleavage of C-D bonds .
- Data Interpretation : Use Arrhenius plots to assess activation energy differences. Note that KIEs can alter regioselectivity in multi-step reactions, requiring isotopic tracing (e.g., -labeling) to map pathways .
Q. What strategies mitigate deuterium loss during synthesis or long-term storage of this compound?
- Methodological Answer :
- Synthesis Optimization : Use anhydrous solvents (e.g., deuterated chloroform) and inert atmospheres (argon/) to prevent proton exchange. Catalytic deuteration methods (e.g., with Pt/C) may enhance isotopic stability .
- Storage Stability : Add stabilizers like butylated hydroxytoluene (BHT, 0.1%) to inhibit radical-mediated degradation. Monitor deuterium retention via periodic NMR analysis .
- Handling Precautions : Avoid prolonged exposure to light or elevated temperatures (>25°C), which accelerate isotopic scrambling .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points) of deuterated esters like this compound?
- Methodological Answer :
- Data Validation : Cross-reference measurements using multiple techniques (e.g., differential scanning calorimetry for melting points, Karl Fischer titration for water content). Discrepancies may arise from isotopic impurities or polymorphic forms .
- Controlled Replication : Synthesize batches with varying deuteration levels (e.g., 95% vs. 99%) to isolate isotopic effects. Publish full experimental details (e.g., drying protocols, instrument calibration) to enable reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
